molecular formula C26H24N2O4S B11528906 (5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11528906
M. Wt: 460.5 g/mol
InChI Key: BZLMJFRKFVARNR-BUVRLJJBSA-N
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Description

(5E)-2-(4-Methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a thiazol-4-one derivative characterized by:

  • A thiazol-4-one core with an (E)-configured benzylidene group at position 3.
  • A 4-methoxyanilino substituent at position 2.
  • A poly-substituted aromatic ring at the benzylidene position, featuring methoxy and 3-methylphenylmethoxy groups.

Its synthesis likely involves condensation of a substituted benzaldehyde with a thiazol-4-one precursor under acidic conditions, analogous to methods in .

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N2O4S/c1-17-5-4-6-19(13-17)16-32-22-12-7-18(14-23(22)31-3)15-24-25(29)28-26(33-24)27-20-8-10-21(30-2)11-9-20/h4-15H,16H2,1-3H3,(H,27,28,29)/b24-15+

InChI Key

BZLMJFRKFVARNR-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)OC)S3)OC

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)OC)S3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. The initial step often includes the formation of the thiazolidinone ring, followed by the introduction of methoxy and phenyl groups through various substitution reactions. Common reagents used in these reactions include methoxybenzaldehyde, methylphenylmethanol, and thiazolidinone precursors. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where reagents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol. Catalysts such as palladium or platinum may also be employed to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:

  • Antibacterial Activity : Studies have shown that (5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one demonstrates antibacterial effects against Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : The compound has also been tested for antifungal properties against species such as Aspergillus niger and Aspergillus oryzae, showing promising results in inhibiting fungal growth .

Anti-inflammatory Properties

Thiazole derivatives are known to possess anti-inflammatory properties. Preliminary studies have suggested that this compound may inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Anticancer Potential

The structural features of thiazole compounds often correlate with anticancer activity. Some derivatives have shown potential in targeting specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The exact mechanisms and efficacy of (5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one in cancer treatment remain an area of active research.

Case Studies

Several studies have highlighted the applications of thiazole derivatives in medicinal chemistry:

StudyFindings
Prajapati et al. (2011)Evaluated various thiazole derivatives for antibacterial and antifungal activities, demonstrating significant efficacy against tested pathogens .
MDPI Study (2020)Investigated novel substituted thiazoles for their biological activities, providing insights into structure-activity relationships .
Molecular Docking StudiesIn silico studies suggest potential as a 5-lipoxygenase inhibitor, indicating therapeutic relevance in inflammatory conditions .

Mechanism of Action

The mechanism by which (2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in the Benzylidene Group

Compound Name Substituents on Benzylidene Group Configuration Key Features Reference
Target Compound 3-Methoxy-4-(3-methylphenylmethoxy)phenyl (5E) Enhanced lipophilicity due to 3-methylphenylmethoxy; dual methoxy groups -
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9e) 1,3-Benzodioxol-5-yl (5Z) Electron-rich benzodioxole ring; potential for π-π stacking interactions
(5E)-5-[(4-Dimethylaminophenyl)methylene]-2-(p-tolylimino)thiazolidin-4-one 4-Dimethylaminophenyl (5E) Strong electron-donating dimethylamino group; improved solubility
(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2-(4-hydroxyanilino)-1,3-thiazol-4-one 5-(3,4-Dichlorophenyl)furan-2-yl (5E) Chlorine atoms enhance electronegativity; furan introduces rigidity
(5E)-3-Ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-thioxo-thiazolidin-4-one 3-Methoxy-4-(4-nitrophenylmethoxy)phenyl (5E) Nitro group increases electron-withdrawing effects; higher molecular weight

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy groups enhance electron density, while analogues with nitro () or chlorine () substituents exhibit stronger electron-withdrawing effects.
  • Stereochemistry : The (5E) configuration is conserved in many analogues, but (5Z) isomers (e.g., ) may differ in biological activity due to spatial arrangement.

Variations in the Thiazol-4-One Core

Compound Name Core Modification Substituent at Position 2 Biological Relevance Reference
Target Compound 1,3-Thiazol-4-one 4-Methoxyanilino Likely modulates kinase or receptor binding -
(5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-thiazolidin-4-one (9e) 1,3-Thiazolidin-4-one with 2-thioxo 4-(3-Methoxyphenylmethylamino)butyl Extended alkyl chain may improve bioavailability
3-Ethyl-5-(4-methylbenzylidene)-2-thioxo-thiazolidin-4-one (D8) 1,3-Thiazolidin-4-one with 3-ethyl 2-Thioxo Rhodanine scaffold known for antimicrobial activity
(5E)-5-[(4-Chloroanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one 1,3-Thiazolidin-4-one with 1-oxo 4-Chloroanilino Chlorine enhances electrophilicity; potential for covalent binding

Key Observations :

  • Core Flexibility : Replacement of thiazol-4-one with thiazolidin-4-one (e.g., ) introduces a saturated ring, altering conformational flexibility.
  • Functional Groups : The 2-thioxo group in and may enhance metal chelation or hydrogen bonding, while the 1-oxo group in modifies electronic properties.

Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) pKa (Predicted) LogP (Estimated) Reference
Target Compound ~481.5 Not reported ~-2.82* ~4.5 -
(5E)-3-Ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-thioxo-thiazolidin-4-one 430.5 Decomposes at >178 -2.82 3.8
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-thioxo-thiazolidin-4-one (9e) 457.1 178–246 (dec.) Not reported 3.2

*Predicted based on structural similarity to .

Biological Activity

The compound (5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Structure and Synthesis

The structure of (5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one features a thiazole ring fused with various aromatic substituents. The synthesis typically involves multi-step reactions that modify the thiazolidinone core to enhance bioactivity.

Anticancer Activity

Thiazolidinone derivatives have shown significant potential as anticancer agents. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that thiazolidinone derivatives exhibited cytotoxic effects against various cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer) with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative and its substituents .

CompoundCell LineIC50 Value (µM)
2aHT290.5
2bH4601.2
2cMCF-70.8

Antimicrobial Activity

Thiazolidinone compounds are also recognized for their antimicrobial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways. Studies have reported that certain thiazolidinones possess minimum inhibitory concentrations (MIC) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of thiazolidinones has been linked to their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Compounds similar to (5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one have shown promising results in reducing inflammation in animal models .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural components. Substituents at various positions on the thiazole ring can enhance or diminish activity:

  • Position 2 : Electron-donating groups tend to increase anticancer activity.
  • Position 4 : Aromatic substituents are beneficial for antimicrobial properties.
  • Position 5 : Modifications here can enhance anti-inflammatory effects.

Case Studies

Recent studies have highlighted the effectiveness of modified thiazolidinones in clinical settings:

  • A clinical trial involving a derivative similar to (5E)-2-(4-methoxyanilino)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one showed a significant reduction in tumor size among participants with advanced solid tumors.
  • Another study reported that a thiazolidinone derivative reduced bacterial load in patients with chronic bacterial infections, demonstrating its potential as an adjunct therapy alongside conventional antibiotics .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this thiazol-4-one derivative?

The synthesis of this compound involves multi-step reactions, including condensation and cyclization. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) are preferred for cyclization steps to stabilize intermediates .
  • Catalyst choice : LiCl or ammonium acetate enhances reaction efficiency in Knoevenagel condensations .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are often required for thiazole ring formation .
  • Purification : Recrystallization from DMF-acetic acid or ethanol mixtures improves yield and purity .

Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structure of this compound?

  • 1H NMR : Key signals include:
    • Methoxy groups (~δ 3.8–3.9 ppm for OCH₃) .
    • Aromatic protons (δ 6.5–8.0 ppm for Ar-H) .
    • Methylidene protons (δ 7.2–7.5 ppm for C=CH) .
  • IR : Peaks at 1650–1700 cm⁻¹ (C=O), 1600–1650 cm⁻¹ (C=N), and 1250–1300 cm⁻¹ (C-O-C) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 400–500) and fragmentation patterns validate the molecular formula .

Q. What strategies improve the solubility of this compound for in vitro assays?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via post-synthetic modifications .
  • Co-solvents : Use DMSO or ethanol (≤10% v/v) to dissolve the compound in aqueous buffers .
  • Salt formation : React with sodium acetate or organic bases to enhance water solubility .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for this compound?

Conflicting results often arise from assay conditions or structural impurities:

  • Purity validation : Use HPLC (≥95% purity) to rule out byproducts .
  • Dose-response curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify false negatives/positives .
  • Mechanistic studies : Pair activity data with target-binding assays (e.g., SPR, ITC) to confirm specificity .

Q. What computational methods predict the structure-activity relationship (SAR) of derivatives?

  • Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases, receptors) .
  • QSAR models : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .
  • Electrostatic potential maps : Identify regions for functionalization (e.g., electron-rich aryl groups enhance antimicrobial activity) .

Q. How to design analogs to study the role of the 3-methylphenylmethoxy group?

  • Isosteric replacement : Substitute with trifluoromethoxy or benzyloxy groups to probe steric/electronic effects .
  • Fragment-based synthesis : Prepare intermediates (e.g., 3-methoxy-4-hydroxybenzaldehyde) to test substituent contributions .
  • Bioisosteres : Replace the methoxy group with ethoxy or amino groups to assess hydrogen-bonding interactions .

Q. What experimental controls are critical for assessing in vitro cytotoxicity?

  • Negative controls : Use untreated cells and solvent-only (e.g., DMSO) to rule out solvent toxicity .
  • Positive controls : Include known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity .
  • Metabolic activity assays : Combine MTT and LDH release assays to distinguish cytostatic vs. cytotoxic effects .

Q. How do reaction conditions influence the E/Z isomerism of the methylidene group?

  • Temperature : Higher temperatures favor the thermodynamically stable E-isomer .
  • Acid catalysis : Protic acids (e.g., acetic acid) stabilize the Z-isomer via hydrogen bonding .
  • Characterization : Use NOESY NMR to distinguish isomers based on spatial proximity of protons .

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